

masoprocol multicenter trial validation

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Compound Focus: Masoprocol

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Masoprocol Clinical Trial Data Summary

This table summarizes the key design and outcomes from the pivotal multicenter trial [1] [2].

Trial Aspect	Details
Study Design	Double-blind, vehicle-controlled, multicenter [1]
Patient Cohort	154 evaluable patients, each with a minimum of five actinic keratoses on the head and neck [1] [2]
Treatment Regimen	Topical masoprocol cream or vehicle control applied twice daily for 14 to 28 days [1]
Efficacy - Median Reduction in AK Count	71.4% (Masoprocol) vs. 4.3% (Vehicle) [1]
Efficacy - Patient Improvement Rate	96% (Masoprocol) vs. 44% (Vehicle) [2]
Safety - Adverse Events (Erythema/Flaking)	61.5% (Masoprocol) vs. 26.7% (Vehicle) [1]

Experimental Protocol from the Key Trial

For researchers, the core methodology of the validation trial was as follows [1]:

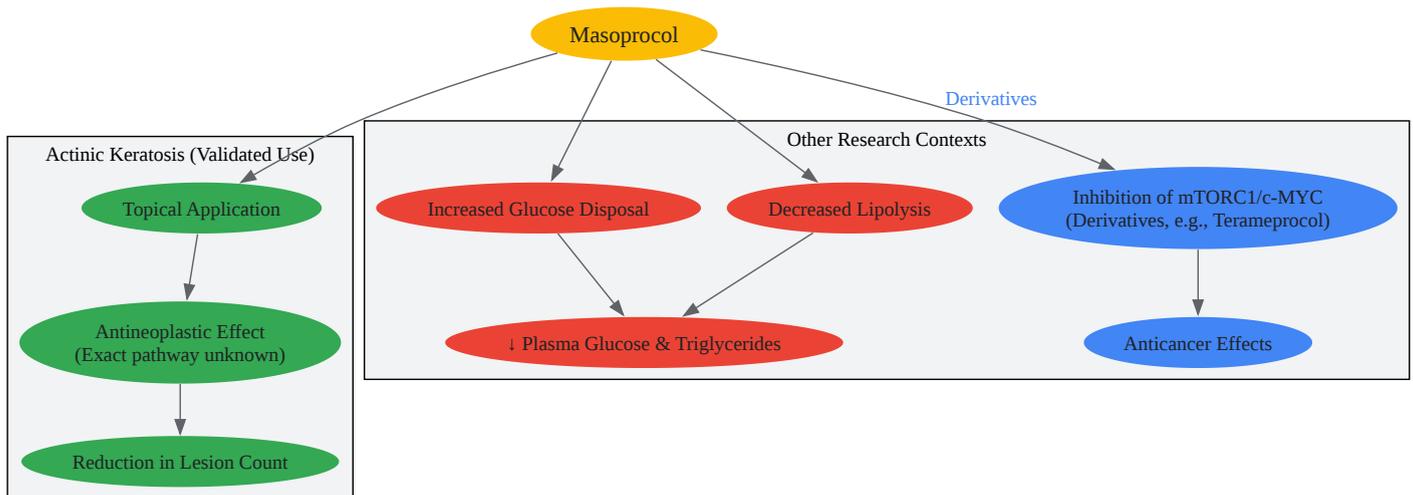
- **Intervention:** A 10% **masoprocol** cream was used as the active treatment, compared against a vehicle-controlled cream [1].
- **Blinding:** The study was conducted double-blind, meaning neither the patients nor the evaluating clinicians knew which treatment was being assigned [1].
- **Application:** Patients were instructed to apply the cream twice daily to all actinic keratoses on the head and neck. The treatment duration was not fixed; it continued for up to 28 days or until the lesions cleared, whichever came first. However, treatment was halted if "marked" erythema (redness) or edema (swelling) occurred [1].
- **Evaluation:** The primary efficacy endpoint was the change in the number of actinic keratoses, assessed at a follow-up visit one month after the treatment period concluded [1].

Mechanism of Action and Research Context

The provided search results do not detail **masoprocol's** specific signaling pathway for treating actinic keratoses, but they offer insights from other research contexts.

- **Preclinical Metabolic Effects:** In a rat model of Type II diabetes, **masoprocol** significantly lowered plasma glucose and triglyceride concentrations. The proposed mechanism was a dual ability to **increase glucose disposal** in adipocytes and **decrease lipolysis**, reducing fatty acid concentrations [3]. This suggests a broader metabolic influence.
- **Derivatives and Cancer Research:** **Masoprocol** is also known as nordihydroguaiaretic acid (NDGA). One of its semi-synthetic derivatives, **terameprocol (EM-1421)**, is a promising anticancer agent that has progressed to Phase I/II clinical trials. Research on terameprocol and other NDGA derivatives indicates they exhibit **potent inhibitory effects on cancer cell lines**, such as K562 leukemia cells, by interfering with pathways like **mTORC1 activation and c-MYC expression** [4] [5]. This highlights the potential for **masoprocol**-derived compounds in oncology.

The diagram below illustrates how **masoprocol's** potential mechanisms in different research contexts contribute to its overall biological profile.



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Development Status and Contemporary Relevance

While the clinical trial successfully demonstrated **masoprocol**'s efficacy, its journey as a marketed drug was short-lived.

- **FDA Approval and Discontinuation:** **Masoprocol** (trade name Actinex) was approved by the FDA in 1992 for treating actinic keratoses [4]. However, it was discontinued from the market in 1996 due to **low market demand and minor side effects**, which included skin sensitization and irritation [4].
- **Current AK Treatment Guidelines:** Contemporary guidelines for actinic keratosis management make strong recommendations for other therapies, including **ultraviolet protection, topical imiquimod, topical 5-fluorouracil, and cryosurgery** [6]. Photodynamic therapy and topical diclofenac are conditionally recommended. **Masoprocol** is not listed among the current treatment options [6].

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